2-氯-N-((1-甲基哌啶-4-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

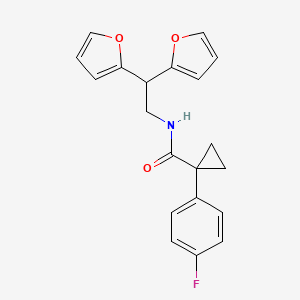

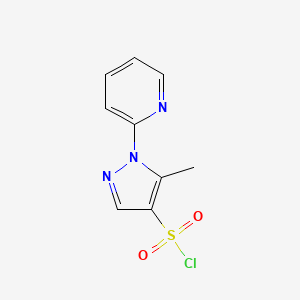

The compound "2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities, including anticancer properties. The structure of this compound suggests it may have potential as a therapeutic agent due to the presence of a chloro group and a piperidinylmethyl moiety attached to the benzenesulfonamide core.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable amines with sulfonyl chlorides or through the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, as seen in the synthesis of related compounds . The specific synthesis route for "2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide" is not detailed in the provided papers, but it likely follows similar synthetic strategies used for structurally related benzenesulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. X-ray crystallography and computational methods are often used to determine the molecular and electronic structure of these compounds . The presence of substituents like the chloro group and the piperidinylmethyl moiety can significantly influence the molecular conformation and, consequently, the biological activity of the compound.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including interactions with biological targets such as enzymes or receptors. The reactivity of the sulfonyl group and the substituents attached to the benzenesulfonamide core play a critical role in the compound's biological function. For instance, the metabolic stability of these compounds can be affected by the presence of certain substituents, which can influence their susceptibility to oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are important for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the molecular structure of the compound. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity and basicity, which in turn can impact its solubility and absorption .

Relevant Case Studies

Several benzenesulfonamide derivatives have been evaluated for their anticancer activity. For example, compounds with a naphthyl moiety have shown significant anticancer activity . Another study reported that compounds with a benzoxazolyl moiety exhibited remarkable activity and selectivity toward certain cancer cell lines . These studies provide a context for understanding the potential anticancer activity of "2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide" and highlight the importance of the molecular structure in determining the biological activity of these compounds.

科学研究应用

生物活性与应用

除草剂选择性和代谢

氯磺隆是一种相关的磺酰胺,由于小麦、燕麦和大麦等作物能够将其快速代谢为极性非活性产物,故而被确定为谷物的选择性后出苗除草剂。这种代谢涉及苯环的羟基化,随后与碳水化合物部分结合,这是一个在敏感阔叶植物中未观察到的过程 (Sweetser, Schow, & Hutchison, 1982).

抗癌潜力

已经合成了具有潜在抗癌活性的新型磺酰胺衍生物,例如 4-氯-N-(4,5-二氢-5-氧代-1-R2-1H-1,2,4-三唑-3-基)-5-甲基-2-(R1-甲硫基)苯磺酰胺。一些化合物对人肿瘤细胞系表现出显着的活性,包括肺癌、结肠癌、中枢神经系统癌、黑色素瘤、卵巢癌、肾癌、前列腺癌和乳腺癌细胞系 (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).

抗微生物和抗 HIV 活性

对带有 2,5-二取代-1,3,4-恶二唑部分的苯磺酰胺的研究显示出有希望的体外抗微生物和抗 HIV 活性。这突出了磺酰胺衍生物在开发新型治疗剂中的潜力 (Iqbal 等,2006).

环境检测和生物成像

开发了一种基于苯磺酰胺衍生物的比色和荧光探针,用于选择性和灵敏地检测水溶液中的 Sn2+ 离子,证明了该化合物在环境监测和生物成像应用中的实用性 (Ravichandiran 等,2020).

作用机制

未来方向

The future directions for research on “2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide” would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its physical and chemical properties, and testing of its biological activity .

属性

IUPAC Name |

2-chloro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c1-16-8-6-11(7-9-16)10-15-19(17,18)13-5-3-2-4-12(13)14/h2-5,11,15H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNDLRWAQVGDPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2502320.png)

![2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile](/img/structure/B2502322.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502329.png)

![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2502341.png)